molecular formula C13H15N3O3S B5593816 METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE

METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE

Cat. No.: B5593816
M. Wt: 293.34 g/mol
InChI Key: QCJVWIXUFOACDF-UHFFFAOYSA-N
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Description

METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent methylation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE exerts its effects involves interactions with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETATE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-TRIAZOL-2-YL}SULFANYL)ACETATE: Contains a triazole ring, offering different reactivity and properties.

Uniqueness

METHYL 2-({5-[4-(DIMETHYLAMINO)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETATE is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-16(2)10-6-4-9(5-7-10)12-14-15-13(19-12)20-8-11(17)18-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJVWIXUFOACDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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